molecular formula C9H9F2NO2 B1298986 2,6-Difluoro-l-phenylalanine CAS No. 33787-05-2

2,6-Difluoro-l-phenylalanine

Cat. No.: B1298986
CAS No.: 33787-05-2
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-QMMMGPOBSA-N
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Description

2,6-Difluoro-l-phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-l-phenylalanine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with phenylalanine hydroxylase, an enzyme responsible for converting phenylalanine to tyrosine. The presence of fluorine atoms can influence the enzyme’s activity and binding affinity, providing insights into the enzyme’s mechanism of action . Additionally, this compound can be incorporated into proteins during ribosomal translation, affecting protein folding, stability, and function .

Cellular Effects

This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins by altering their phosphorylation status, thereby influencing downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . In terms of cellular metabolism, the compound can influence metabolic fluxes by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor of phenylalanine hydroxylase, reducing the conversion of phenylalanine to tyrosine . Additionally, this compound can interact with ribosomal RNA during protein synthesis, affecting the incorporation of amino acids into nascent polypeptide chains . These interactions can lead to changes in protein structure and function, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve mood by increasing the levels of neurotransmitters such as dopamine and norepinephrine . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolism pathways. The compound can be converted to fluorinated tyrosine derivatives by phenylalanine hydroxylase . Additionally, this compound can influence the activity of other enzymes in the metabolic pathway, such as tyrosine aminotransferase and tyrosine hydroxylase, affecting the overall metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, this compound can interact with binding proteins and be distributed to different cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic fluorination processes or the use of biocatalysts to achieve regioselective fluorination. Enzymatic methods have also been explored, leveraging the specificity of enzymes to introduce fluorine atoms into the phenylalanine structure .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-l-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated quinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .

Scientific Research Applications

2,6-Difluoro-l-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-l-phenylalanine
  • 3,5-Difluoro-l-phenylalanine
  • 4-Fluoro-l-phenylalanine

Uniqueness

2,6-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects compared to other fluorinated phenylalanine derivatives. This uniqueness makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351995
Record name 2,6-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33787-05-2
Record name 2,6-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33787-05-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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